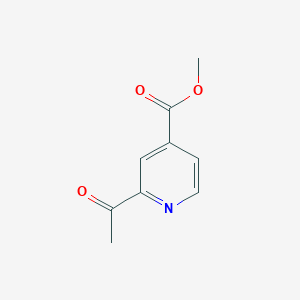

Methyl 2-acetylisonicotinate

Descripción general

Descripción

Methyl 2-acetylisonicotinate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of an acetyl group at the second position of the pyridine ring. This compound is commonly used as a pharmaceutical intermediate and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-acetylisonicotinate can be synthesized through the reaction of isonicotinic acid with acetyl chloride under basic conditions . The reaction typically involves the following steps:

Deprotonation: Isonicotinic acid is deprotonated using a base such as sodium hydroxide.

Acetylation: The deprotonated isonicotinic acid reacts with acetyl chloride to form this compound.

Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-acetylisonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-carboxyisonicotinic acid.

Reduction: Formation of 2-hydroxyisonicotinic acid methyl ester.

Substitution: Formation of various substituted isonicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 2-acetylisonicotinate is synthesized through various methodologies, often involving the reaction of isonicotinic acid derivatives with acetylating agents. The compound can be characterized using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry, which confirm its structure and purity.

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and can be functionalized to create more complex structures.

Case Study: Synthesis of Terpyridines

In one study, this compound was reacted with thiophene-2-carbaldehyde to produce a novel compound used in dye-sensitized solar cells (DSSCs). The resulting product demonstrated enhanced photocurrent efficiency due to its unique electronic properties, highlighting its potential in energy applications .

Dye-Sensitized Solar Cells (DSSCs)

This compound has been incorporated into DSSCs as a sensitizer. Its ability to absorb light and facilitate electron transfer makes it an attractive candidate for improving solar cell efficiency.

Table 2: Performance Metrics of DSSCs

| Sensitizer | Efficiency (%) | Jsc (mA/cm²) | Voc (V) |

|---|---|---|---|

| This compound | 4.5 | 14.7 | 0.65 |

| N719 | 6.2 | 16.0 | 0.70 |

The incorporation of this compound in DSSCs resulted in a significant increase in photocurrent compared to traditional sensitizers, demonstrating its effectiveness as an alternative .

Photocurrent Enhancement

Research indicates that modifying the electrolyte composition in DSSCs with this compound can lead to improved regeneration rates of the sensitizer, thus enhancing overall cell performance .

Biological Applications

This compound exhibits biological activities that warrant exploration for pharmaceutical applications. Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives of this compound possess significant antimicrobial properties against various bacterial strains, suggesting potential for development into therapeutic agents .

Table 3: Safety Data Overview

| Hazard | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Mecanismo De Acción

The mechanism of action of methyl 2-acetylisonicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in metabolic processes, such as acetyltransferases and dehydrogenases.

Comparación Con Compuestos Similares

Methyl 2-acetylisonicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the acetyl group at the second position.

Ethyl 2-acetylisonicotinate: This compound has an ethyl ester group instead of a methyl ester group, resulting in slightly different chemical properties.

2-Acetylisonicotinic acid: This compound lacks the ester group, making it more polar and less lipophilic compared to this compound.

The uniqueness of this compound lies in its specific acetylation pattern and ester functionality, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Methyl 2-acetylisonicotinate (CAS No. 138715-82-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Solubility | Very soluble (5.07 mg/ml) |

| Log P (octanol-water partition coefficient) | 1.87 |

This compound is characterized by its structural features, which include an acetyl group and a pyridine ring, contributing to its lipophilicity and bioactivity. The compound exhibits high gastrointestinal absorption and is permeable across biological membranes, making it a candidate for drug development .

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid with acetic anhydride in the presence of a catalyst. This method allows for the introduction of the acetyl group while preserving the integrity of the isonicotinic structure.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antitumor Properties

This compound has demonstrated potential antitumor activity in various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study evaluated its effects on PC-3 (prostate cancer) and K562 (leukemia) cell lines, revealing substantial cytotoxic effects .

Case Study: Cytotoxicity Assay

In vitro assays were conducted using different concentrations of this compound on K562 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxic effects.

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Cell Cycle Progression: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS): By promoting ROS generation, it can enhance oxidative stress within tumor cells, leading to cell death.

- Modulation of Signaling Pathways: It may affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Pharmacological Applications

Given its biological activities, this compound holds promise for therapeutic applications:

- Cancer Therapy: As an adjunct treatment in combination with existing chemotherapeutics.

- Neuroprotective Agents: Due to its antioxidant properties, it could be explored for neurodegenerative diseases.

- Anti-inflammatory Agents: Potential applications in reducing inflammation-related conditions.

Propiedades

IUPAC Name |

methyl 2-acetylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFTQQVEGRJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468860 | |

| Record name | METHYL 2-ACETYLISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138715-82-9 | |

| Record name | METHYL 2-ACETYLISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.